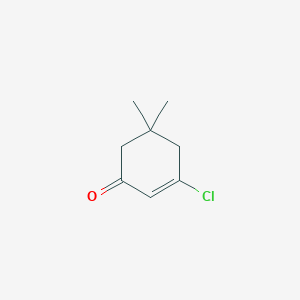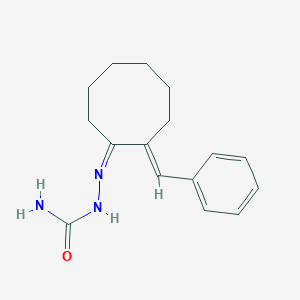
2-Benzylidenecyclooctanone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidenecyclooctanone semicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a semicarbazone derivative of cyclooctanone, and its unique chemical structure has led to a wide range of investigations into its properties and potential uses.
Mecanismo De Acción
The mechanism of action of 2-Benzylidenecyclooctanone semicarbazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzymes targeted.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Benzylidenecyclooctanone semicarbazone can have a range of effects on cellular processes. It has been shown to inhibit the growth of cancer cells, as well as the growth of bacteria and viruses. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Benzylidenecyclooctanone semicarbazone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-Benzylidenecyclooctanone semicarbazone. One avenue of investigation could be to further explore its anti-tumor activity and potential use in cancer treatment. Another direction could be to investigate its potential as a fluorescent probe in biological imaging. Additionally, further studies could be conducted to better understand its mechanism of action and potential limitations in lab experiments.
Métodos De Síntesis
The synthesis of 2-Benzylidenecyclooctanone semicarbazone involves the reaction of cyclooctanone with benzaldehyde and semicarbazide. The resulting compound is then purified through recrystallization, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
2-Benzylidenecyclooctanone semicarbazone has been studied for its potential applications in a variety of scientific fields. It has been investigated for its anti-tumor activity, as well as its ability to inhibit the growth of bacteria and viruses. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
Número CAS |
16983-73-6 |
|---|---|
Nombre del producto |
2-Benzylidenecyclooctanone semicarbazone |
Fórmula molecular |
C16H21N3O |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
[(Z)-[(2E)-2-benzylidenecyclooctylidene]amino]urea |
InChI |
InChI=1S/C16H21N3O/c17-16(20)19-18-15-11-7-2-1-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2,(H3,17,19,20)/b14-12+,18-15- |
Clave InChI |
LLBXTCMHCXSQNS-TVYBWHDCSA-N |
SMILES isomérico |
C1CCC/C(=N/NC(=O)N)/C(=C/C2=CC=CC=C2)/CC1 |
SMILES |
C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1 |
SMILES canónico |
C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1 |
Sinónimos |
2-Benzylidenecyclooctanone semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



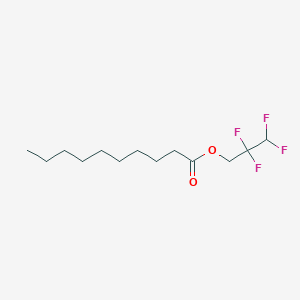
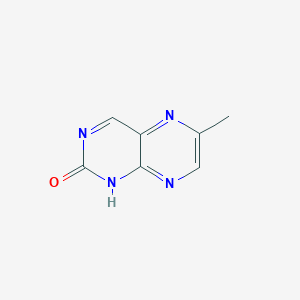
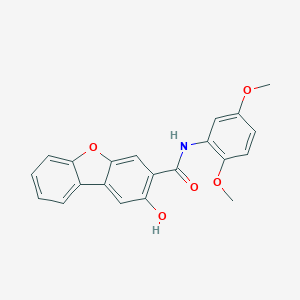

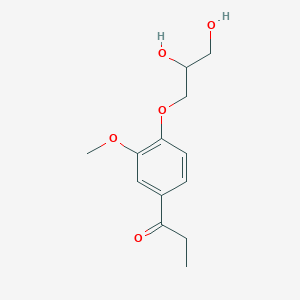
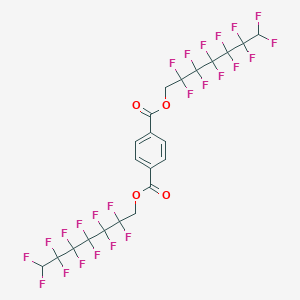
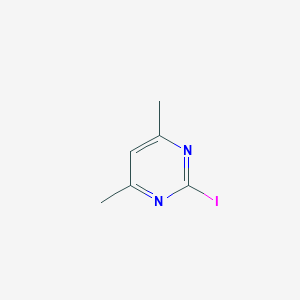
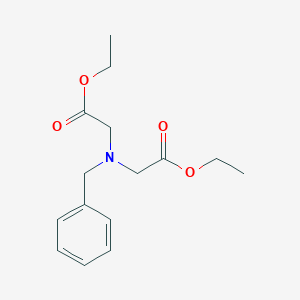
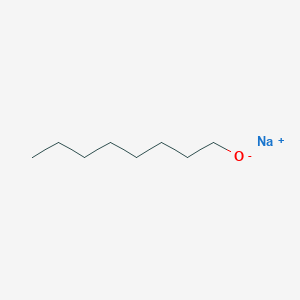
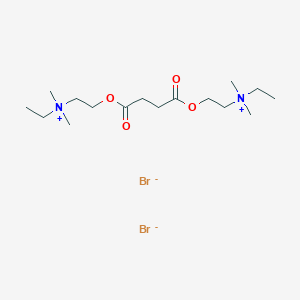
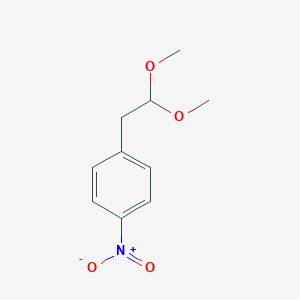
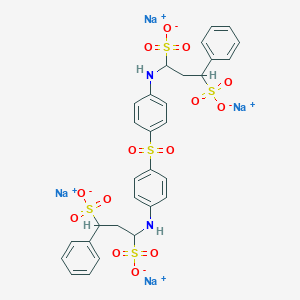
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)
